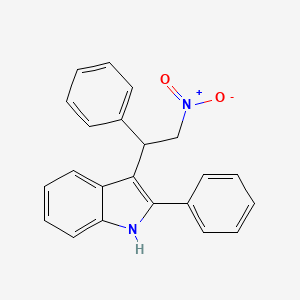

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

概要

説明

GAT211は、カンナビノイド受容体1のアゴニストおよびポジティブアロステリックモジュレーターとして機能する合成有機化合物です。 これは、2つのエナンチオマー、GAT228とGAT229のラセミ混合物であり、それぞれがGAT211の分子薬理学に異なる成分を寄与しています 。 GAT228は部分アゴニスト活性を提供し、ポジティブアロステリックモジュレーター活性はGAT229に存在します .

準備方法

合成ルートと反応条件

GAT211は、インドール誘導体の形成を含む一連の化学反応によって合成されます。 この化合物は通常、エタノール、コリフォール、および生理食塩水の比が1:1:6のビヒクルに溶解することによって調製されます 。 次に、溶液を特定の体積で実験目的のために注射します .

工業生産方法

GAT211の工業生産には、最終製品の一貫性と品質を保証するために、高純度試薬と制御された反応条件を使用することが含まれます。 この化合物は、ミリグラムからグラムまでさまざまな量で入手でき、安定性を維持するために特定の条件で保管されます .

化学反応の分析

反応の種類

GAT211は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: GAT211は、さまざまな還元誘導体を形成するために還元することができます。

置換: この化合物は置換反応を受けることができ、特定の官能基が他の基に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 置換反応には、さまざまな求核剤と求電子剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってニトロ誘導体が生成される場合があり、還元によってアミン誘導体が生成される場合があります。

科学研究の用途

GAT211は、次のような幅広い科学研究の用途があります。

化学: カンナビノイド受容体に対するポジティブアロステリックモジュレーションの影響を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路を調節する可能性と、さまざまな生物学的プロセスに対する影響について調査されています.

医学: 神経性および炎症性疼痛などの状態を治療する可能性のある治療効果について探索されています.

産業: カンナビノイド受容体を標的とする新しい薬理学的薬剤の開発に使用されます。

科学的研究の応用

GAT211 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of positive allosteric modulation on cannabinoid receptors.

Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors.

作用機序

GAT211は、カンナビノイド受容体1に結合し、その活性を調節することで、その効果を発揮します。 この化合物は、特定の有効濃度値で環状アデノシン一リン酸とβ-アレスチン2を活性化します 。 ポジティブアロステリックモジュレーションは、受容体の内因性カンナビノイドに対する応答を強化し、さまざまな生理学的効果をもたらします .

類似の化合物との比較

類似の化合物

ZCZ011: カンナビノイド受容体1の別のポジティブアロステリックモジュレーターですが、薬理学的特性が異なります.

デルタ-9-テトラヒドロカンナビノール(THC): 精神活性作用のある、よく知られたカンナビノイド受容体アゴニスト.

GAT211の独自性

GAT211は、精神活性または耐性と関連する副作用を引き起こすことなく、エンドカンナビノイドの治療効果を増強する能力においてユニークです 。これは、さらなる研究と潜在的な治療用途のための有望な候補となります。

類似化合物との比較

Similar Compounds

Delta-9-tetrahydrocannabinol (THC): A well-known cannabinoid receptor agonist with psychoactive effects.

Uniqueness of GAT211

GAT211 is unique in its ability to amplify the therapeutic effects of endocannabinoids without causing the negative side effects associated with psychoactivity or tolerance . This makes it a promising candidate for further research and potential therapeutic applications.

生物活性

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis typically involves the reaction of 2-phenylindole with β-nitrostyrene under acidic conditions, yielding a product that can be purified using standard chromatographic techniques .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains. The most promising derivatives exhibited bactericidal activity at concentrations near their Minimum Inhibitory Concentration (MIC), suggesting that similar mechanisms may be present in this compound .

Antiproliferative Effects

Indole derivatives have also been assessed for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that certain substitutions on the indole scaffold can enhance cytotoxicity against cancer cells. For example, compounds with specific functional groups have shown GI50 values in the low nanomolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications at the 3-position significantly influence biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of Key Enzymes : Some indole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain indoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Cannabinoid Receptors : Indole derivatives have been shown to interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of 3-phenylindoles for their ability to inhibit Mtb growth. The compound designated as 3r showed significant bactericidal activity at concentrations close to its MIC. Time-kill studies revealed that it maintained its efficacy over an extended period, demonstrating strong time-dependent characteristics similar to first-line antitubercular drugs like rifampicin .

| Compound | MIC (µM) | MBC (µM) | Time-Kill Kinetics |

|---|---|---|---|

| 3r | 20 | 40 | Time-dependent |

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative effects, several indole derivatives were tested against various cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving GI50 values below 100 nM. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Va | A549 (Lung) | 56 |

| Vb | MCF7 (Breast) | 59 |

| Vc | HeLa (Cervical) | 66 |

特性

IUPAC Name |

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。